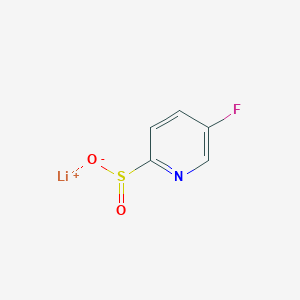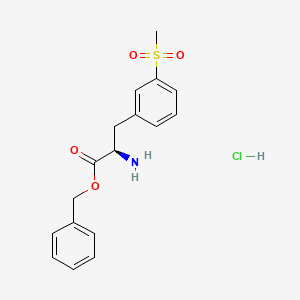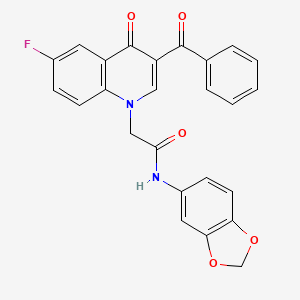![molecular formula C23H23FN4O3 B2732224 N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251630-37-1](/img/structure/B2732224.png)
N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains several different types of functional groups, including an aromatic ring (from the phenyl group), a fluorine atom, a morpholine ring, a pyrazine ring, and an amide group. These groups could potentially engage in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the fluorine atom could influence its polarity and hence its solubility in different solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant
A study details an efficient synthesis process for the NK(1) receptor antagonist Aprepitant, showcasing a direct condensation method and highlighting interesting [1,2]-Wittig and [1,3]-sigmatropic rearrangements during key steps. This research provides insights into the synthetic pathways for producing alpha-(fluorophenyl)morpholine derivatives, which have applications in clinical settings (Brands et al., 2003).
KCNQ2 Potassium Channel Opener Activity
Another study investigated the replacement of the morpholinyl moiety with heteroaryl groups, leading to the identification of potent KCNQ2 potassium channel openers. This research is pivotal for understanding the therapeutic potentials of these compounds in neurological disorders (L'Heureux et al., 2005).
Gastrokinetic Activity of Benzamides
Research on the gastrokinetic activity of certain benzamides demonstrated that modifications to the benzyl group of parent compounds enhanced activity, offering a promising avenue for developing new treatments for gastrointestinal motility disorders (Kato et al., 1991).
Synthesis and Biological Activity
A study on the synthesis and characterization of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine highlighted its remarkable anti-tuberculosis activity, showcasing the compound's potential as an antimicrobial agent (Mamatha S.V et al., 2019).
Antimicrobial Evaluation of Quinazolinones and Thiazolidinone Motifs
This research synthesized novel fluorine-containing derivatives with potential antimicrobial properties, opening new avenues for treating bacterial and fungal infections (Desai et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-16(17-2-6-19(24)7-3-17)27-22(29)18-4-8-20(9-5-18)31-23-21(25-10-11-26-23)28-12-14-30-15-13-28/h2-11,16H,12-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXKLJGFQAPJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2732143.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2732144.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2732145.png)
![3-(2-(4-(tert-butyl)phenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2732146.png)


![N-(4-hydroxyphenyl)-4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2732150.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone](/img/structure/B2732156.png)

![N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2732161.png)

